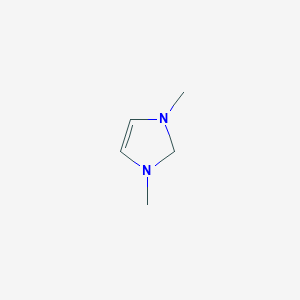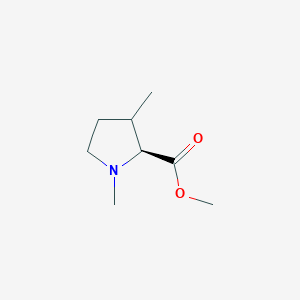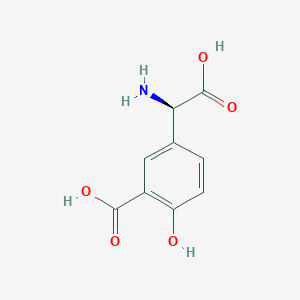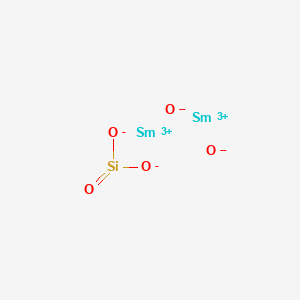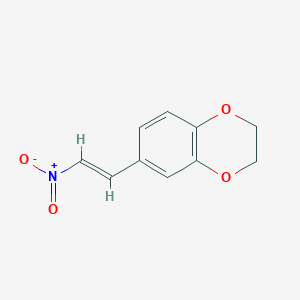
6-(2-Nitrovinyl)-1,4-benzodioxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-(2-Nitrovinyl)-1,4-benzodioxan involves strategies such as nitration and cycloaddition reactions. For instance, the synthesis of cyclopropyl 1,4-benzodioxanes and their subsequent nitration to form nitro-substituted products demonstrates the potential pathways for synthesizing nitrovinyl benzodioxan derivatives (Mochalov et al., 1994). Another relevant synthesis approach involves the reaction of 2-(2-nitrovinyl)-1,4-benzoquinone with heterocycles to form fused heterocyclic quinoid ring systems, showcasing a method that could be adapted for the synthesis of 6-(2-Nitrovinyl)-1,4-benzodioxan (Noland & Kedrowski, 1999).
Molecular Structure Analysis
The molecular structure of compounds closely related to 6-(2-Nitrovinyl)-1,4-benzodioxan often features significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their crystalline arrangement and stability. For example, the study of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile reveals insights into the orientation of nitro groups and the planarity of the benzodioxole ring, which could be relevant for understanding the structural characteristics of 6-(2-Nitrovinyl)-1,4-benzodioxan (Karthikeyan et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 6-(2-Nitrovinyl)-1,4-benzodioxan derivatives involves interactions with various reagents to form a range of products, showcasing the versatility of these compounds in organic synthesis. For instance, the reaction of methyl 4,6-O-benzylidene-2,3-dideoxy-3-nitro-α- and-β-d-erythro-hex-2-enopyranosides with phenylacetonitrile highlights the potential of nitrovinyl benzodioxan derivatives to participate in complex reactions leading to diverse structural motifs (Sakakibara & Sudoh, 1983).
Physical Properties Analysis
The physical properties of 6-(2-Nitrovinyl)-1,4-benzodioxan and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and material science. The crystallographic study of similar nitro-substituted compounds provides valuable information on molecular packing, hydrogen bonding, and crystal stability, which are important for understanding the physical behavior of 6-(2-Nitrovinyl)-1,4-benzodioxan (Saeed, Hussain, & Flörke, 2008).
Chemical Properties Analysis
The chemical properties of 6-(2-Nitrovinyl)-1,4-benzodioxan, including reactivity, stability, and interaction with other chemical entities, are defined by its molecular structure. Studies on related compounds, such as the reduction of nitro groups and the formation of benzimidazole-substituted nitronyl nitroxides, shed light on the reactivity patterns and potential applications of nitrovinyl benzodioxan derivatives in organic synthesis and material science (Tretyakov et al., 2022).
Scientific Research Applications
Synthesis and Bioactivity
Bacterial Biofilm Inhibition : New derivatives synthesized from 1,4-benzodioxane-6-amine have shown inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis, displaying modest cytotoxicity, which could be relevant in developing treatments against bacterial infections (Abbasi et al., 2020).
Anticancer Activity : Molecular docking and quantum chemical computational studies of 6-nitro-2,3-dihydro-1,4-benzodioxine revealed potential anti-cancer properties through hydrolase inhibition activity, indicating its application in designing anticancer agents (Shafi et al., 2020).
Insecticidal Activity : Synthesis of benzoheterocyclic analogues, including compounds based on 1,4-benzodioxane structures, demonstrated significant insecticidal activities, offering a basis for developing new pesticides (Sawada et al., 2003).
Chemical Synthesis and Material Science
Organocatalytic Reactions : The compound was used in organocatalytic domino reactions to synthesize tetrahydro-6H-benzo[c]chromenes, demonstrating the control of five stereocenters in a quadruple-cascade reaction, showcasing its role in advanced organic synthesis techniques (Kotame et al., 2009).
Photophysical Properties : Diarylethene derivatives incorporating nitronyl nitroxides showed a photoswitchable intramolecular magnetic interaction, underlining the potential of such compounds in developing molecular electronic devices or spintronics (Matsuda and Irie, 2000).
Safety And Hazards
Future Directions
Research on similar compounds suggests potential future directions for “6-(2-Nitrovinyl)-1,4-benzodioxan”. For instance, cocrystal engineering has been used to improve the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients derived from traditional Chinese medicine .
properties
IUPAC Name |
6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQOWPIWGFTIAM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Nitrovinyl)-1,4-benzodioxan | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)



